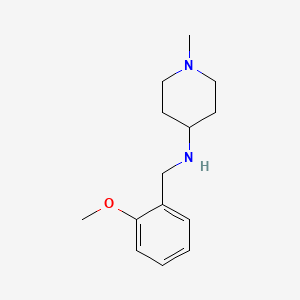

(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine is a chemical compound with the molecular formula C14H22N2O. It is known for its applications in biochemical and proteomics research . The compound features a benzyl group substituted with a methoxy group at the second position and a piperidine ring substituted with a methyl group at the first position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature.

Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methyl halides in the presence of a base.

Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, where the piperidine nitrogen attacks a benzyl halide.

Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group on the benzyl ring using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. These methods utilize automated reactors and precise control of reaction conditions to optimize the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides or methyl halides in the presence of a base.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various benzyl or piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of organic synthesis, (2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine serves as a versatile reagent. It is used for:

- Synthesis of Complex Molecules : The compound acts as an intermediate in the formation of more complex organic molecules, facilitating the development of new chemical entities.

- Catalysis Studies : Its properties allow it to be investigated in catalysis, providing insights into reaction mechanisms and efficiency.

Biology

The compound has demonstrated significant biological activity, making it a subject of interest in various biological studies:

- Enzyme Mechanisms : Research indicates that it plays a role in understanding enzyme interactions and mechanisms, particularly in neuropharmacology.

- Receptor Interaction : It has been identified as a selective antagonist for the neurokinin-1 receptor, which is relevant for treating anxiety and depression.

Medicine

The therapeutic potential of this compound is notable:

- Neurological Disorders : Preclinical studies suggest its efficacy against neurotropic viruses, positioning it as a candidate for antiviral drug development. For example, it has shown protective effects against Sindbis virus infections in mice.

- Antimicrobial Activity : The compound exhibits antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 µg/mL |

| Escherichia coli | 4.69 µg/mL |

| Pseudomonas aeruginosa | 11.29 µg/mL |

This suggests its potential as a lead compound for new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Benzyl Moiety : The methoxy group enhances lipophilicity, improving membrane permeability.

- Piperidine Ring : Variations in this structure can significantly affect receptor affinity and selectivity, which are crucial for optimizing therapeutic effects.

Antiviral Activity

A study conducted on mice demonstrated that this compound provided substantial protection against neuroadapted Sindbis virus infection. The compound exhibited improved potency compared to traditional antiviral agents, highlighting its potential in virology.

Antibacterial Efficacy

In vitro assays have revealed that derivatives of this compound exhibit potent activity against resistant bacterial strains. This has led researchers to explore its potential as a new class of antibiotics, particularly against strains that are difficult to treat with existing medications.

Mecanismo De Acción

The mechanism of action of (2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- (2-Methoxy-benzyl)-(1-ethyl-piperidin-4-yl)-amine

- (2-Methoxy-benzyl)-(1-propyl-piperidin-4-yl)-amine

- (2-Methoxy-benzyl)-(1-butyl-piperidin-4-yl)-amine

Uniqueness

(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the methoxy group at the second position of the benzyl ring and the methyl group on the piperidine ring contribute to its unique reactivity and interaction with molecular targets .

Actividad Biológica

(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine, also known by its chemical identifier 416869-87-9, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the realms of neuropharmacology and antimicrobial properties.

Neuropharmacological Effects

- Receptor Interaction : Studies have shown that this compound may interact with neurotransmitter receptors, particularly those involved in mood regulation and pain perception. For instance, it has been noted for its potential as a selective NK1 receptor antagonist, which could be beneficial in treating conditions like anxiety and depression .

- Efficacy in Animal Models : Preclinical studies involving animal models have demonstrated that the compound can confer protection against neurotropic viruses, suggesting its role as an antiviral agent. For example, it was shown to inhibit replication of alphaviruses in mice .

Antimicrobial Activity

Recent investigations have also highlighted the antimicrobial properties of this compound. In vitro studies have demonstrated significant antibacterial activity against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 µg/mL |

| Escherichia coli | 4.69 µg/mL |

| Pseudomonas aeruginosa | 11.29 µg/mL |

These findings indicate its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features. SAR studies suggest that modifications to the benzyl group and piperidine ring significantly influence its biological activity:

- Benzyl Moiety : The presence of the methoxy group on the benzyl ring enhances lipophilicity, facilitating better membrane penetration.

- Piperidine Ring : Variations in the piperidine structure can alter receptor affinity and selectivity, which is crucial for optimizing therapeutic effects.

Case Studies

- Antiviral Activity : A study conducted on mice demonstrated that this compound provided substantial protection against neuroadapted Sindbis virus infection. The compound showed improved potency compared to traditional antiviral agents .

- Antibacterial Efficacy : In vitro assays revealed that derivatives of this compound exhibited potent activity against resistant bacterial strains, leading researchers to explore its potential as a new class of antibiotics .

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-16-9-7-13(8-10-16)15-11-12-5-3-4-6-14(12)17-2/h3-6,13,15H,7-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFCVSFSSNPISO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.